molecular formula C19H18N2O2S B2973386 2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034441-85-3

2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2973386
CAS No.: 2034441-85-3
M. Wt: 338.43
InChI Key: UTJXWXNESRTCFA-UHFFFAOYSA-N
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Description

2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide ( 2034395-39-4) is a synthetic organic compound with a molecular formula of C19H18N2O2S and a molecular weight of 338.42 g/mol . It features a hybrid heterocyclic structure that incorporates phenoxy, thiophene, and pyridine moieties linked via a propanamide bridge . This specific architecture is engineered to serve as a valuable scaffold in pharmaceutical and agrochemical research, particularly as an intermediate in the development of novel bioactive molecules . The unique combination of functional groups is designed to confer enhanced binding affinity in target interactions, while the pyridinylmethyl spacer contributes to structural versatility for extensive structure-activity relationship (SAR) studies . Compounds with this general structure are of significant interest in medicinal chemistry for the exploration of new therapeutic agents. The well-defined synthetic route allows for precise modifications, making it a versatile building block for chemical biology and drug discovery efforts . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-14(23-17-7-3-2-4-8-17)19(22)21-12-15-6-5-10-20-18(15)16-9-11-24-13-16/h2-11,13-14H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJXWXNESRTCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)C2=CSC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of thiophene with a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and require a base such as potassium carbonate.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced analogs.

  • Substitution: Formation of substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a probe in biochemical assays. Its interaction with various biomolecules can provide insights into biological processes.

Medicine: In the field of medicine, 2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide may have therapeutic potential. Its derivatives could be explored for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The pathways involved can include modulation of signaling cascades or inhibition of specific biochemical reactions.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

  • 2-(4-Chlorophenoxy)-2-Methyl-N-((5-(Thiophen-3-yl)Pyridin-3-yl)Methyl)Propanamide (CAS 1795421-85-0): This compound () shares the pyridine-thiophene core but differs in the phenoxy substituent (4-chloro vs. unsubstituted phenoxy) and a methyl group at the propanamide C2 position. Its molecular weight (386.9 g/mol) is slightly higher than the target compound (estimated ~370–380 g/mol), reflecting the chlorine atom’s contribution. The presence of chlorine may enhance lipophilicity and receptor binding affinity compared to the target compound .
  • N-((2-(Cyclopentylmethoxy)-6-(Trifluoromethyl)Pyridin-3-yl)Methyl)-2-(3-Fluoro-4-(Methylsulfonamido)Phenyl)Propanamide (Compound 45): This analog () replaces the thiophene with a trifluoromethylpyridine group and introduces a sulfonamide moiety. Its higher melting point (112–114°C) compared to other analogs suggests improved crystallinity due to the cyclopentylmethoxy group .

Propanamide Derivatives with Heterocyclic Modifications

Thiophene Positional Isomerism

  • 3-Hydroxy-N-Methyl-3-(Thiophen-2-yl)Propanamide (Veeprho): This compound () features a thiophen-2-yl group and a hydroxy substituent at C3. The hydroxyl group enhances solubility but may reduce membrane permeability compared to the target compound’s phenoxy group. Its regulatory compliance (USP/EMA standards) highlights its utility as a reference standard .
  • N-((2-(Hexyloxy)-4-Methyl-6-(Trifluoromethyl)Pyridin-3-yl)Methyl)-2-(3-Fluoro-4-(Methylsulfonamido)Phenyl)Propanamide (Compound 42) :
    With a hexyloxy chain and trifluoromethyl group (), this analog exhibits lower yield (44%) compared to cyclopentylmethoxy derivatives (75–85%), indicating steric hindrance challenges during synthesis. Its white solid form and NMR/MS data align with typical propanamide characterization protocols .

Impact of Substituents on Bioactivity

  • TRPV1 Antagonism : Compounds with trifluoromethyl groups (e.g., , Compounds 43–48) show enhanced TRPV1 inhibition due to increased electronegativity and van der Waals interactions. The target compound’s lack of a sulfonamide or trifluoromethyl group may reduce potency but improve selectivity for other targets .
  • Synthetic Yields : Alkoxy substituents on pyridine (e.g., cyclopentylmethoxy in Compound 45) correlate with higher yields (70–85%) compared to linear chains (e.g., hexyloxy in Compound 42, 44%), suggesting favorable steric and electronic effects in cyclization reactions .

Comparative Data Table

Compound Name / ID Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Bioactivity Notes References
Target Compound Phenoxy, Thiophen-3-yl, Pyridin-3-yl ~370–380 (estimated) N/A N/A Hypothesized TRPV1 activity
CAS 1795421-85-0 () 4-Chlorophenoxy, Thiophen-3-yl 386.9 N/A N/A Not reported
Compound 45 () Cyclopentylmethoxy, Trifluoromethyl ~520 (estimated) 70 112–114 TRPV1 antagonist
Compound 42 () Hexyloxy, Trifluoromethyl ~550 (estimated) 44 Not reported TRPV1 antagonist
3-Hydroxy-N-Methyl-3-(Thiophen-2-yl)Propanamide () Thiophen-2-yl, Hydroxy 197.25 N/A N/A Reference standard

Key Research Findings

  • TRPV1 Antagonism : Pyridine-thiophene hybrids with electron-withdrawing groups (e.g., trifluoromethyl, sulfonamide) demonstrate superior TRPV1 inhibition. The target compound’s lack of these groups may limit its efficacy in this context .
  • Synthetic Optimization : Cyclic alkoxy substituents on pyridine improve reaction yields and crystallinity, as seen in cyclopentylmethoxy derivatives (75–85% yields) .
  • Regulatory Relevance : Compounds like 3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide () underscore the importance of structural purity and standardization in drug development .

Biological Activity

The compound 2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a novel chemical entity that combines multiple pharmacologically relevant moieties: phenoxy, thiophene, and pyridine. This unique structure suggests potential biological activities that merit detailed investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Structure and Composition

The molecular formula of 2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is C19H18N2O2SC_{19}H_{18}N_{2}O_{2}S with a molecular weight of 338.43 g/mol. The structural features of the compound include:

  • Phenoxy group : Known for enhancing lipophilicity and biological activity.
  • Thiophene ring : Often associated with antimicrobial properties.
  • Pyridine moiety : Commonly found in various pharmacologically active compounds.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including methods such as the Suzuki–Miyaura coupling reaction. This method is effective for forming carbon-carbon bonds, crucial for constructing the complex structure of this compound .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide. For instance, related pyridine derivatives have shown significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . The mechanism of action often involves inhibition of protein synthesis and nucleic acid production.

Comparative Antimicrobial Activity

CompoundTarget BacteriaMIC (μM)Mechanism
Compound AStaphylococcus aureus15.625Protein synthesis inhibition
Compound BEnterococcus faecalis62.5Nucleic acid synthesis inhibition
2-phenoxy-N-(...)TBDTBDTBD

Cytotoxicity and Selectivity

In vitro studies have demonstrated that compounds with similar structures exhibit low cytotoxicity while maintaining potent biological activity. For example, CGP 28238, a compound structurally related to phenoxy derivatives, showed low cytotoxicity alongside significant anti-inflammatory effects . This suggests that 2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide may also possess favorable safety profiles.

Antibiofilm Activity

Compounds featuring thiophene and pyridine rings have been investigated for their antibiofilm properties. For instance, certain derivatives have demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential therapeutic applications in treating biofilm-associated infections .

Case Study 1: Inhibition of Biofilm Formation

A recent study evaluated the effectiveness of a related compound against biofilms formed by MRSA. The results indicated a minimum biofilm inhibitory concentration (MBIC) of approximately 62 μg/mL, showcasing its potential in clinical settings where biofilm formation is problematic .

Case Study 2: Structure–Activity Relationship (SAR)

Research into structure–activity relationships has revealed that modifications on the thiophene or pyridine moieties significantly affect biological activity. For example, variations in substituents led to differences in MIC values, highlighting the importance of molecular design in enhancing efficacy .

Q & A

Basic: What synthetic strategies are employed for the preparation of 2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide?

The synthesis involves multi-step functionalization of the pyridine-thiophene core:

  • Substitution reactions under alkaline conditions to introduce the phenoxy group, as demonstrated in analogous pyridinemethanol derivatives .
  • Amide coupling using agents like HATU or EDCI, with optimized reaction times (12–24 hours) and temperatures (RT to 90°C) to achieve yields >60% .
  • Purification via column chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol .

Basic: Which analytical techniques confirm the structural integrity of this compound?

Key methods include:

  • 1H/13C NMR : Aromatic protons in pyridine (δ 7.2–8.5 ppm) and thiophene (δ 6.8–7.5 ppm) confirm regiochemistry; amide protons appear as broad singlets (δ 6.0–7.0 ppm) .
  • LCMS/HPLC : Retention times (e.g., 0.88 minutes under SQD-FA05 conditions) and molecular ion peaks validate purity and molecular weight .
  • IR spectroscopy : Amide C=O (1650–1680 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹) stretches are diagnostic .

Advanced: How can reaction yields be optimized for sterically hindered intermediates?

Strategies include:

  • Catalyst screening : Pd(PPh3)4 enhances coupling efficiency for bulky substrates .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility .
  • Temperature control : Gradual heating (70–90°C) prevents thermal decomposition .
ConditionYield ImprovementReference
Pd(PPh3)4 in DMF (80°C)72% → 85%
Extended reaction time61% → 75%

Advanced: How to resolve discrepancies between in vitro and in vivo biological activity data?

Address via:

  • Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that alter target engagement .
  • PK/PD modeling : Adjust in vivo dosing to match in vitro exposure levels .
  • Orthogonal assays : Validate activity using SPR or ITC to rule out fluorescent dye interference .

Advanced: What structural modifications improve selectivity for kinase targets?

SAR insights:

  • Pyridine C-region : Electron-withdrawing groups (e.g., CF3 at position 6) enhance kinase binding by 3× .
  • Thiophene substitution : 3-Thiophenyl derivatives show >10× selectivity over 2-thiophenyl isomers due to reduced off-target π-π stacking .
  • Amide linker : Replacing propanamide with ethanamide reduces off-target activity by 50% .

Basic: What storage conditions ensure compound stability?

  • Store lyophilized samples at –20°C under argon to prevent amide hydrolysis.
  • For DMSO solutions, use aliquots to avoid freeze-thaw cycles, with monthly HPLC stability checks (<2% retention time deviation) .

Advanced: How to address poor aqueous solubility in biological assays?

Solutions include:

  • Co-solvent systems : Gradual DMSO addition (≤1%) with sonication improves dispersion .
  • Prodrug design : Phosphate or acetyl groups on the phenoxy moiety enhance hydrophilicity .
  • Nanoformulation : PEGylated liposomes (<100 nm particle size) increase bioavailability, validated by DLS .

Advanced: Which computational methods predict kinase binding modes?

Combine:

  • Molecular docking (AutoDock Vina) : Model interactions using kinase crystal structures (e.g., PDB: 4YKQ) .
  • MD simulations (GROMACS) : 100-ns trajectories identify stable hydrogen bonds with catalytic lysine residues (e.g., K548 in TRKA) .
  • Free energy perturbation (FEP) : Quantify methyl substitution impacts on ΔΔG (±0.5 kcal/mol accuracy) .

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